molecular formula C70H126O35 B048364 DE-beta-Cyd CAS No. 111689-03-3

DE-beta-Cyd

Cat. No. B048364
CAS RN: 111689-03-3
M. Wt: 1527.7 g/mol
InChI Key: PLHMLIDUVYHXHF-ZQSHRCRISA-N
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Description

DE-beta-Cyd, also known as 2'-deoxy-beta-cytidine, is a nucleoside analog that has been extensively studied for its potential therapeutic applications. It is a synthetic compound that is structurally similar to the natural nucleoside cytidine, with a deoxyribose sugar instead of a ribose sugar. This compound has been shown to have antiviral, anticancer, and immunomodulatory properties, making it a promising candidate for further research.

Scientific Research Applications

  • Therapeutic Agent for Endotoxin Shock : DMA7-beta-CyD has shown potential as a new therapeutic agent for endotoxin shock induced by lipopolysaccharides (LPS), as it inhibits nitric oxide production and proinflammatory cytokines (Arima et al., 2005).

  • Modified-Release Drug Carrier : DE-beta-CyD derivatives are useful as modified-release drug carriers for water-soluble drugs, such as nifedipine, diltiazem hydrochloride, and molsidomine (Hirayama, 1993).

  • Protection Against Drug-Induced Hemolysis : Beta-CyD protects human erythrocytes from hemolysis induced by phenothiazine neuroleptics in vitro, possibly through inclusion complexation (Irie et al., 1983).

  • Sustained-Release Drug Carrier : DE-CyD serves as an injectable sustained-release drug carrier suitable for chronic treatment with buserelin acetate (Uekama et al., 1989).

  • Study of Structure and Dynamics : The structure and dynamics of beta-cyclodextrin are studied using density-functional based tight-binding molecular dynamics simulations, essential for understanding its role in biological systems (Heine et al., 2007).

  • Sugar Recognition in Water : The 1/beta-CyD complex sensor can efficiently detect sugars in water with 1:1 binding constants, ranging from D-fructose to D-galactose, demonstrating pH-sensitivity (Tong et al., 2001).

  • Encapsulation of Water-Insoluble Drugs : Alpha-CyD can encapsulate water-insoluble drugs without forming covalent bonds, thus increasing the bioavailability of the drugs (Kundu & Roy, 2017).

  • Molecular Imprinting and Steroid Recognition : Molecular imprinting of beta-cyclodextrin with cholesterol and stigmasterol promotes the formation of ordered assemblies that bind large steroids (Hishiya et al., 2002).

Mechanism of Action

Target of Action

DE-beta-Cyd, also known as 2,6-di-O-ethyl-beta-Cyclodextrin, primarily targets proteins , specifically interacting with solvent-exposed aromatic amino acids . These amino acids play a crucial role in protein stability and function.

Mode of Action

This compound interacts with its targets through specific interactions between the cyclodextrin and the solvent-exposed amino acid residues . The interaction with hydrophobic aromatic amino acid residues is particularly significant . The nature of the remainder of the guest molecule, including the presence of charges, neighboring amino acids, and the specific positioning on the surface of a protein, highly influences the penetration depth and geometry of guest–cyclodextrin interactions .

Biochemical Pathways

protein stability . By interacting with solvent-exposed aromatic amino acids, this compound can suppress aggregate formation, stabilize proteins against degradation, and exert changes to their functionality .

Result of Action

The primary result of this compound’s action is the enhanced stability of proteins . This is achieved through its specific interactions with solvent-exposed aromatic amino acids, which can suppress aggregate formation, stabilize proteins against degradation, and exert changes to their functionality .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, cyclodextrins have been shown to have an effect on protein solubility, thermal and proteolytic stability, refolding yields, and taste masking . Furthermore, cyclodextrins can encapsulate various molecules, improving their solubility, stability, bioavailability, and organoleptic properties .

Safety and Hazards

Based on the safety data sheet for β-Cyclodextrin, it is not classified as a hazardous substance or mixture .

Future Directions

Cyclodextrins and their derivatives, including DE-beta-Cyd, have been of great interest to scientists and researchers in both academia and industry for over a century due to their unique structural, physical, and chemical properties. Many of the industrial applications of cyclodextrins have arisen from their ability to encapsulate, either partially or fully, other molecules, especially organic compounds .

properties

IUPAC Name

(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36S,37R,38S,39R,40S,41R,42S,43R,44S,45R,46S,47R,48S,49R)-37,39,41,43,45,47,49-heptaethoxy-5,10,15,20,25,30,35-heptakis(ethoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,38,40,42,44,46,48-heptol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C70H126O35/c1-15-78-29-36-50-43(71)57(85-22-8)64(92-36)100-51-37(30-79-16-2)94-66(59(44(51)72)87-24-10)102-53-39(32-81-18-4)96-68(61(46(53)74)89-26-12)104-55-41(34-83-20-6)98-70(63(48(55)76)91-28-14)105-56-42(35-84-21-7)97-69(62(49(56)77)90-27-13)103-54-40(33-82-19-5)95-67(60(47(54)75)88-25-11)101-52-38(31-80-17-3)93-65(99-50)58(45(52)73)86-23-9/h36-77H,15-35H2,1-14H3/t36-,37-,38-,39-,40-,41-,42-,43+,44+,45+,46+,47+,48+,49+,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLHMLIDUVYHXHF-ZQSHRCRISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1C2C(C(C(O1)OC3C(OC(C(C3O)OCC)OC4C(OC(C(C4O)OCC)OC5C(OC(C(C5O)OCC)OC6C(OC(C(C6O)OCC)OC7C(OC(C(C7O)OCC)OC8C(OC(O2)C(C8O)OCC)COCC)COCC)COCC)COCC)COCC)COCC)OCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC[C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)OCC)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)OCC)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)OCC)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)OCC)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)OCC)O[C@@H]8[C@H](O[C@H](O2)[C@@H]([C@H]8O)OCC)COCC)COCC)COCC)COCC)COCC)COCC)OCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C70H126O35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1527.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

111689-03-3
Record name Heptakis(2,6-diethyl)beta-cyclodextrin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111689033
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the advantages of using hydrophobic cyclodextrin derivatives like DE-β-CD in drug formulation?

A1: Hydrophobic cyclodextrin derivatives like DE-β-CD offer several advantages in drug formulation:

  • Prolonged Drug Release: [] DE-β-CD can act as a sustained-release carrier for water-soluble drugs, leading to prolonged drug release profiles. This is particularly beneficial for drugs requiring frequent dosing, improving patient compliance and potentially reducing side effects.
  • Enhanced Drug Solubility: While not specifically mentioned for DE-β-CD in this paper, hydrophobic cyclodextrins are known to enhance the solubility of poorly water-soluble drugs by forming inclusion complexes. [] This can improve drug bioavailability and therapeutic efficacy.
  • Formulation Flexibility: Hydrophobic cyclodextrin derivatives can be combined with hydrophilic cyclodextrins and other pharmaceutical excipients to fine-tune drug release profiles. [] This allows for tailored drug delivery systems suitable for various administration routes and therapeutic needs.

Q2: How does the degree of substitution of ethyl groups on β-cyclodextrin affect its properties as a drug carrier?

A2: The research paper highlights the use of various ethylated β-cyclodextrins, including DE-β-CD and 2,3,6-tri-O-ethyl-beta-cyclodextrin (TE-β-CD). [] While specific comparisons between DE-β-CD and TE-β-CD are not provided in this study, it acknowledges that different degrees of substitution can impact the physicochemical properties and thus the drug release characteristics of these derivatives. Generally, higher degrees of substitution lead to increased hydrophobicity, which can affect drug loading capacity, release kinetics, and interactions with biological membranes.

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